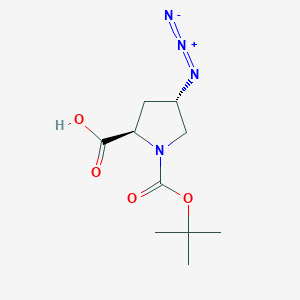

(2R,4S)-Boc-D-Pro(4-N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,4S)-Boc-D-Pro(4-N3)-OH: A Versatile Tool in Bioconjugation and Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2R,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid , commonly referred to as (2R,4S)-Boc-D-Pro(4-N3)-OH, is a synthetic amino acid derivative that has emerged as a valuable building block in the fields of chemical biology, medicinal chemistry, and materials science. Its unique trifunctional nature, possessing a protected amine (Boc), a carboxylic acid, and a bioorthogonal azido (B1232118) group, makes it an exceptional tool for the precise modification of peptides and other biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.

Chemical Structure and Properties

The structure of this compound features a D-proline scaffold. The stereochemistry at the alpha-carbon (C2) is R, and at the gamma-carbon (C4) is S. The amine is protected with a tert-butyloxycarbonyl (Boc) group, which is readily removable under acidic conditions. The key functional group is the azide (B81097) (N₃) at the 4-position, which serves as a chemical handle for bioorthogonal "click" chemistry reactions.

Table 1: Physicochemical Properties of this compound and its DCHA Salt

| Property | This compound (Free Acid) | This compound DCHA Salt |

| Molecular Formula | C₁₀H₁₆N₄O₄ | C₁₀H₁₆N₄O₄ · C₁₂H₂₃N |

| Molecular Weight | 256.26 g/mol | 437.60 g/mol [1] |

| Appearance | White crystalline powder (expected) | White crystalline powder[1] |

| Melting Point | 76 - 80 °C (for the (2R,4R) isomer)[2] | 144 - 150 °C[1] |

| Optical Rotation | Not available | [α]²⁰/D = +30 ± 1° (c=1 in DMF)[1] |

| Solubility | Soluble in many organic solvents | Soluble in organic solvents[1] |

Note: Data for the free acid is limited; the melting point of the (2R,4R) stereoisomer is provided for comparison. The dicyclohexylamine (B1670486) (DCHA) salt form is often used to improve handling and stability.[1]

Spectral Data Interpretation:

-

¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the proline ring protons, and the protons on the carbons adjacent to the azide and carboxylic acid groups.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the proline ring, and the tert-butyl group of the Boc protecting group. The carbon bearing the azide group would show a characteristic chemical shift.

-

FTIR: A prominent and sharp absorption band is expected in the region of 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group.[3] This distinct peak is in a relatively clear region of the infrared spectrum, making it an excellent spectroscopic probe.[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 4-azidoproline derivatives is through a nucleophilic substitution (Sₙ2) reaction on a corresponding hydroxyproline (B1673980) precursor. The synthesis of this compound would typically start from (2R,4R)-Boc-D-hydroxyproline, where the stereochemistry at C4 is inverted during the reaction.

General Protocol:

-

Activation of the Hydroxyl Group: The hydroxyl group of (2R,4R)-Boc-D-hydroxyproline is converted into a good leaving group, typically a sulfonate ester (e.g., mesylate, tosylate, or nosylate). This is achieved by reacting the hydroxyproline derivative with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent like dichloromethane.

-

Nucleophilic Substitution with Azide: The activated proline derivative is then reacted with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the sulfonate leaving group via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position and the formation of this compound.

-

Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure azido-proline derivative.

Caption: Synthetic workflow for this compound.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used as a building block to introduce an azide moiety into a peptide sequence. This azide can then be selectively reacted with an alkyne-containing molecule in a highly efficient and specific "click" reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC:

-

Preparation of Reactants: The azido-proline containing peptide and the alkyne-functionalized molecule are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.

-

Preparation of Catalyst: A copper(I) catalyst is typically generated in situ. A stock solution of a copper(II) salt (e.g., CuSO₄) is pre-mixed with a copper-chelating ligand (e.g., TBTA or THPTA) to enhance catalyst stability and efficiency.

-

Initiation of Reaction: A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the copper(II) to the active copper(I) catalytic species.

-

Reaction and Monitoring: The reaction is allowed to proceed at room temperature. The progress can be monitored by techniques such as LC-MS or TLC.

-

Purification: Once the reaction is complete, the desired triazole-linked conjugate can be purified using standard methods like HPLC.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to serve as a versatile building block for the synthesis of modified peptides and bioconjugates.

-

Peptide Synthesis and Modification: It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The resulting azide-containing peptides can be functionalized with a wide array of molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

-

Bioconjugation: The azide group allows for the site-specific labeling of peptides and proteins under mild, biocompatible conditions, enabling the study of protein-protein interactions, cellular imaging, and the development of targeted therapeutics.

-

Drug Discovery: The introduction of the azido-proline moiety can influence the conformational properties of peptides, potentially leading to enhanced stability, receptor affinity, or altered biological activity. The triazole ring formed during the click reaction is also known to be a stable and often beneficial structural element in drug candidates.

-

Materials Science: Azide-functionalized peptides can be "clicked" onto surfaces or into polymers to create novel biomaterials with specific biological functions.

Signaling Pathways and Biological Activity

Currently, there is no significant evidence to suggest that this compound itself has intrinsic biological activity or directly participates in specific signaling pathways. Its role is primarily that of a bioorthogonal chemical tool. The biological effects of peptides incorporating this amino acid would be determined by the overall peptide sequence and any molecules subsequently conjugated to the azide group. The modification of native peptide structures with azido-proline can, however, alter their conformation and interaction with biological targets.

Caption: Applications of this compound.

Conclusion

This compound is a powerful and versatile synthetic building block that has significantly contributed to the advancement of peptide chemistry and bioconjugation. Its straightforward incorporation into peptides and the bioorthogonality of its azide group provide researchers with a reliable method for the site-specific modification of complex biomolecules. As the demand for precisely engineered peptides, targeted therapeutics, and novel biomaterials continues to grow, the importance of reagents like this compound in both academic research and industrial drug development is set to increase.

References

A Comprehensive Technical Guide on the Synthesis and Purification of (2R,4S)-Boc-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification of (2R,4S)-Boc-D-Pro(4-N3)-OH, a valuable building block in medicinal chemistry and drug development. Its azido (B1232118) functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the construction of complex molecular architectures, including peptide conjugates and peptidomimetics.[1][2]

Synthetic Strategy

The synthesis of this compound is typically achieved from a commercially available starting material, Boc-D-hydroxyproline, with the appropriate stereochemistry at the hydroxyl group. The key transformation is the stereospecific introduction of the azide (B81097) functionality at the C4 position of the proline ring. A common and effective method is through a nucleophilic substitution (SN2) reaction. This involves the activation of the hydroxyl group to create a good leaving group, followed by displacement with an azide nucleophile, which proceeds with inversion of stereochemistry.

A plausible synthetic route starts from (2R,4R)-Boc-D-hydroxyproline. The hydroxyl group is first activated, for example, by conversion to a tosylate or mesylate. Subsequent reaction with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), leads to the desired (2R,4S)-4-azido-N-Boc-D-proline via an SN2 mechanism.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis and purification of this compound.

Synthesis of (2R,4R)-Boc-D-Pro(4-OTs)-OH (Tosylation)

-

Reaction Setup: To a solution of (2R,4R)-Boc-D-hydroxyproline (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product. This intermediate is often used in the next step without further purification.

Synthesis of this compound (Azidation)

-

Reaction Setup: Dissolve the crude (2R,4R)-Boc-D-Pro(4-OTs)-OH (1.0 eq) in dimethylformamide (DMF). Add sodium azide (3.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the final compound is crucial to remove unreacted starting materials and byproducts.

-

Chromatography: Purify the crude this compound by flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

Crystallization/Lyophilization: After chromatography, the pure fractions are combined and the solvent is removed under reduced pressure. The final product can be obtained as a solid by crystallization from a suitable solvent system or by lyophilization.

Purification Workflow

Caption: General workflow for the purification of the final product.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and characterization of this compound.

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Tosylation | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 to RT | 12-16 | >90 (crude) |

| 2 | Azidation | Sodium azide | DMF | 60-80 | 12-24 | 70-85 |

| 3 | Purification | Silica Gel | Hexane/Ethyl Acetate | RT | - | >95 (purity) |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C10H16N4O4 |

| Molecular Weight | 256.26 g/mol |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |

| Purity (HPLC) | ≥95% |

Safety Considerations

-

Azides: Sodium azide and organic azides are potentially explosive, especially when heated. Handle with care in a well-ventilated fume hood and avoid contact with heavy metals and strong acids.

-

Reagents: Pyridine is toxic and flammable. p-Toluenesulfonyl chloride is corrosive. DMF is a skin and respiratory irritant. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Spectroscopic and Synthetic Profile of (2R,4S)-Boc-D-Pro(4-N3)-OH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (2R,4S)-Boc-D-Pro(4-N3)-OH, a valuable building block in medicinal chemistry and drug development. Its unique structure, incorporating a protected D-proline scaffold and an azide (B81097) functionality, makes it a key component for introducing conformational constraints and for modification via click chemistry.

Compound Profile

This compound , also known as (2R,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid, is a proline derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and a synthetically versatile azide group is introduced at the 4-position with trans stereochemistry relative to the carboxylic acid.

Key Molecular Information:

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₄O₄ |

| Molecular Weight | 256.26 g/mol |

| Stereochemistry | (2R, 4S) |

| Primary Application | Click Chemistry, Peptide Synthesis |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For Boc-protected amino acids, electrospray ionization (ESI) is a common technique.

Table 1: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Ionization Mode |

| [M+H]⁺ | 257.12 | Typically observed | ESI-Positive |

| [M+Na]⁺ | 279.10 | Typically observed | ESI-Positive |

| [M-H]⁻ | 255.11 | Typically observed | ESI-Negative |

Note: The molecular ion peak (M⁺) may be weak or absent. Fragmentation of the Boc group (loss of isobutylene, C₄H₈, 56 Da; or the entire Boc group, 100 Da) is commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the restricted rotation around the N-Boc amide bond, some signals may appear as broad peaks or as a mixture of rotamers.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, ~400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (α-CH) | 4.3 - 4.5 | m | - |

| H-4 (CH-N₃) | 4.1 - 4.3 | m | - |

| H-5 (CH₂) | 3.5 - 3.8 | m | - |

| H-3 (CH₂) | 2.2 - 2.6 | m | - |

| Boc (-C(CH₃)₃) | ~1.45 | s | - |

| COOH | > 9.0 (broad) | s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, ~100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 174 - 178 |

| C=O (Boc) | 153 - 156 |

| C-2 (α-CH) | 58 - 60 |

| C-4 (CH-N₃) | 59 - 62 |

| C-5 (CH₂) | 52 - 55 |

| C-3 (CH₂) | 35 - 38 |

| Boc (-C (CH₃)₃) | ~81 |

| Boc (-C(CH₃ )₃) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Aliphatic) | 2980 - 2850 | Medium |

| Azide (N₃) stretch | ~2100 | Strong, Sharp |

| C=O stretch (Carboxylic Acid) | 1740 - 1700 | Strong |

| C=O stretch (Boc urethane) | 1700 - 1670 | Strong |

Experimental Protocols

The synthesis of this compound typically starts from a commercially available hydroxyproline (B1673980) derivative. The following is a generalized protocol based on established literature procedures.

Synthesis of this compound

The synthesis involves the conversion of the hydroxyl group of a suitable precursor, such as (2R,4S)-Boc-4-hydroxy-D-proline methyl ester, to an azide.

Reaction Scheme:

Methodology:

-

Mesylation: The starting material, (2R,4S)-Boc-4-hydroxy-D-proline methyl ester, is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified.

-

Azide Substitution: The resulting mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) is added, and the mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified.

-

Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is stirred at room temperature until the starting material is consumed. The mixture is then acidified, and the final product is extracted and purified, typically by column chromatography.

Spectroscopic Analysis Protocols

-

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

MS: Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are typically dissolved in methanol (B129727) or acetonitrile.

-

IR: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

Applications in Drug Development

The bifunctional nature of this compound makes it a powerful tool in the synthesis of complex molecules for drug discovery.

The D-proline core introduces a rigid turn in peptide chains, which is often crucial for mimicking or disrupting protein-protein interactions. The azide group serves as a handle for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward attachment of various functionalities, including fluorescent dyes, affinity tags, or other bioactive molecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Stereochemistry and Conformational Analysis of Azido-Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, unique among the proteinogenic amino acids for its cyclic side chain, imparts significant conformational constraints on the polypeptide backbone. The introduction of substituents onto the proline ring, particularly the versatile azido (B1232118) group, offers a powerful tool for modulating these constraints and for introducing a bioorthogonal handle for further chemical modification. This technical guide provides an in-depth exploration of the stereochemistry and conformational analysis of azido-proline derivatives. It details the profound influence of the azido substituent's stereochemistry on the pyrrolidine (B122466) ring pucker, the cis/trans amide bond equilibrium, and the stability of peptide secondary structures like the polyproline II (PPII) helix. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visual diagrams of critical concepts and workflows to serve as a comprehensive resource for researchers in peptide science, chemical biology, and drug development.

Introduction: The Unique Role of Proline and its Azido-Derivatives

Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65° and introduces a significant energy barrier to the isomerization of the preceding peptide bond (ω), resulting in a mixture of trans (ω ≈ 180°) and cis (ω ≈ 0°) conformers.[1] These properties are fundamental to protein structure, influencing turns, loops, and the formation of specific secondary structures like the polyproline II (PPII) helix, which is crucial for protein-protein interactions and signal transduction.[2][3]

The functionalization of the proline ring allows for fine-tuning of its conformational preferences. 4-Azido-proline (Azp), in particular, has emerged as a valuable tool for several reasons:

-

Conformational Control: The stereochemistry of the C4-azido group exerts a strong influence on both the ring's pucker and the cis/trans amide bond equilibrium through stereoelectronic effects.[4][5]

-

Bioorthogonal Functionality: The azide (B81097) group is a versatile chemical handle for "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling site-specific labeling, conjugation, and modification of peptides and proteins.[1][2][6][7]

-

Structural Mimicry and Design: By controlling peptide conformation, azido-proline derivatives can be used to stabilize specific secondary structures, mimic reverse turns, and design novel peptide-based therapeutics and biomaterials.[2][8]

This guide will focus primarily on the (2S)-L-proline series, specifically (4R)-azido-L-proline and (4S)-azido-L-proline, which are the most commonly studied derivatives.

Stereochemistry and Conformational Equilibria

The introduction of an azido group at the C4 position of proline creates two key conformational equilibria that are dictated by the substituent's stereochemistry.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and adopts puckered conformations, primarily described by the Cγ atom being either on the same side (endo) or the opposite side (exo) of the Cδ atom relative to the carboxyl group.

-

Cγ-exo Pucker: Generally favored by 4R-substituted prolines with an electron-withdrawing group, such as (4R)-azidoproline. This conformation is associated with a more compact backbone structure, favoring the PPII helix.[9]

-

Cγ-endo Pucker: Generally favored by 4S-substituted prolines with an electron-withdrawing group, such as (4S)-azidoproline. This pucker promotes a more extended conformation.[9]

This preference is governed by a stereoelectronic interaction known as the "azido gauche effect," which influences the conformation of azido-proline derivatives.[4][5][10]

Amide Bond Isomerism (s-cis/s-trans)

The stereochemistry at the C4 position significantly impacts the equilibrium between the s-trans and s-cis conformers of the preceding Xaa-Azp peptide bond. Conformational analysis by ¹H NMR spectroscopy reveals that while the s-trans conformer is major for both diastereomers, its population is significantly higher for the (4R)-configured isomer.[11] This is a critical factor in peptide design, as the cis amide bond is often associated with turns and specific recognition motifs.

Quantitative Conformational Data

The conformational preferences of azido-proline derivatives have been quantified using various techniques, primarily NMR spectroscopy. The data clearly shows the directing effect of the C4-azido substituent.

| Derivative | Solvent | s-cis : s-trans Ratio | Predominant Ring Pucker | Reference |

| Ac-(4R)Azp-OCH₃ | D₂O | 1 : 6.1 | Cγ-exo | [4][11] |

| Ac-(4S)Azp-OCH₃ | D₂O | 1 : 2.6 | Cγ-endo | [4][11] |

| Ac-(4R)Azp-OCH₃ | CDCl₃ | 1 : 9.0 | Cγ-exo | [4] |

| Ac-(4S)Azp-OCH₃ | CDCl₃ | 1 : 3.0 | Cγ-endo | [4] |

Table 1: Experimentally determined s-cis:s-trans conformer ratios for model acetylated azido-proline methyl esters.

The data indicates that the (4R)-azido substituent strongly favors the s-trans amide conformer compared to the (4S) epimer, an effect that is consistent across different solvents. This strong preference is attributed to stereoelectronic effects that stabilize the trans conformation in the 4R isomer.[4]

Impact on Peptide Secondary Structure

When incorporated into oligopeptides, azido-proline derivatives can be used to tune the stability of the polyproline II (PPII) helix, an important secondary structure element found in collagen and various signaling proteins.

-

(4R)-Azidoproline: The preference for the Cγ-exo pucker and the trans amide bond makes (4R)Azp a potent stabilizer of the PPII helix.[2]

-

(4S)-Azidoproline: Conversely, (4S)Azp has been shown to be destabilizing to the PPII helix relative to its 4R counterpart.[2]

This was demonstrated through Circular Dichroism (CD) spectroscopy on nona-proline peptides where Azp was incorporated. Studies showed that Ac-[(4R)Azp]₉-OH adopts a PPII structure at a lower water content in n-propanol/water mixtures compared to Ac-[(4S)Azp]₉-OH, indicating greater stability of the PPII helix for the 4R epimer.[2][4]

Experimental Protocols and Methodologies

A multi-technique approach is essential for a thorough conformational analysis of azido-proline derivatives.

Synthesis of Azido-Proline Monomers

Protected cis- and trans-4-azido-prolines are typically synthesized from the corresponding commercially available hydroxyproline precursors.[12]

Protocol: Synthesis of (2S, 4R)-4-Azido-L-proline from (2S, 4S)-4-Hydroxy-L-proline

-

Starting Material: Commercially available N-protected (e.g., Boc or Fmoc) (2S, 4S)-4-Hydroxy-L-proline methyl ester. The 4S hydroxy stereocenter is used to yield the 4R azide via Sₙ2 inversion.

-

Mitsunobu Reaction:

-

Dissolve the protected hydroxyproline derivative in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (B44618) (PPh₃, ~1.5 eq.).

-

Add diphenylphosphoryl azide (DPPA, ~1.5 eq.).

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 eq.) dropwise to the cooled solution. The reaction is often characterized by a color change to deep orange/red which then fades.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a silica (B1680970) gel column with an ethyl acetate/hexane gradient) to separate the azido-proline derivative from triphenylphosphine oxide and other byproducts.

-

-

Deprotection (if necessary): The ester and N-protecting groups can be removed using standard conditions (e.g., LiOH for methyl ester hydrolysis; TFA for Boc removal) to yield the final azido-proline amino acid.

NMR Spectroscopy for Conformational Analysis

NMR is the primary tool for studying the conformational equilibria of proline derivatives in solution.[13][14]

Protocol: ¹H NMR Analysis for cis/trans Ratio Determination

-

Sample Preparation: Dissolve the purified azido-proline derivative (e.g., Ac-Azp-OMe) in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a concentration of 5-10 mM.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Spectral Analysis:

-

Identify the distinct sets of signals corresponding to the s-cis and s-trans isomers. Protons near the amide bond, such as the N-acetyl methyl protons and the proline Hα proton, will show separate, well-resolved signals for each conformer.

-

Integrate the area under the corresponding peaks for the cis and trans isomers.

-

The ratio of the integrals directly corresponds to the population ratio of the two conformers in solution. For example, in Ac-(4R)Azp-OCH₃, the Hα proton signals for the trans and cis isomers are typically found around 4.6 ppm and 4.4 ppm, respectively.

-

-

Ring Pucker Analysis: The ring pucker can be inferred from the vicinal coupling constants (³J) between the ring protons, analyzed using a Karplus-type relationship. 2D NMR experiments like DQF-COSY are used to extract these coupling constants accurately.

Protocol: 2D NOESY/ROESY for Structural Confirmation

-

Experiment: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

-

Analysis: Look for key cross-peaks that provide through-space distance information.

-

A strong NOE between the Hα of an amino acid (residue i) and the Hδ protons of the following proline (residue i+1) is characteristic of a trans Xaa-Pro bond.

-

A strong NOE between the Hα protons of both residues (i and i+1) is characteristic of a cis Xaa-Pro bond.

-

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data in the solid state, confirming ring pucker, bond lengths, and bond angles.[15]

Methodology Overview:

-

Crystallization: The azido-proline derivative or a peptide containing it is crystallized, often using vapor diffusion methods (hanging drop or sitting drop) with various screening kits.

-

Data Collection: A suitable crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are determined and the structure is refined. The final structure provides precise details on the preferred solid-state conformation.[16] For example, the crystal structure of a 4R-azidoproline derivative confirmed the preference for an exo ring pucker.[9]

Conclusion

4-Azido-proline derivatives are exceptionally versatile building blocks in peptide and protein science. The stereochemistry of the C4-azido group provides a robust mechanism for controlling local conformation, specifically the pyrrolidine ring pucker and the s-cis/s-trans amide bond population. As demonstrated, (4R)-azidoproline strongly promotes a Cγ-exo pucker and a trans amide bond, thereby stabilizing the polyproline II helical structure. This detailed understanding, supported by quantitative data from NMR, CD spectroscopy, and X-ray crystallography, empowers researchers to rationally design peptides with specific structural features. The additional utility of the azide as a bioorthogonal handle for "click" chemistry further cements the role of these derivatives as indispensable tools for developing novel therapeutic agents, molecular probes, and advanced biomaterials.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. | Semantic Scholar [semanticscholar.org]

- 14. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray structures of aza-proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-natural amino acids (nnAAs), also referred to as unnatural or non-canonical amino acids (ncAAs), are amino acids not found among the 20 genetically coded proteinogenic amino acids.[1] Their application in medicinal chemistry and drug discovery has become a critical tool for optimizing the physicochemical and pharmacological properties of peptides and small molecule drugs.[2][3][4] By synthetically modifying side chains, backbone structures, or stereochemistry, researchers can enhance properties such as stability, target selectivity, bioavailability, and potency.[][6][7] This guide provides an in-depth overview of the core physicochemical properties of nnAAs, detailed experimental protocols for their determination, and conceptual workflows relevant to their application in drug development.

The incorporation of nnAAs can modulate key characteristics like lipophilicity, hydrogen bonding capacity, and enzymatic stability, thereby improving the "drug-likeness" of peptide-based therapeutics which often suffer from poor permeability and rapid degradation.[1][4] Understanding and quantifying the physicochemical properties of these building blocks is therefore fundamental to rational drug design.

Core Physicochemical Properties and Their Impact on Drug Design

The unique side chains of nnAAs introduce novel functionalities that can be tailored to specific needs in drug design. The relationship between these properties and the overall suitability of a drug candidate is a cornerstone of medicinal chemistry.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. For amino acids, there are at least two pKa values: pK1 for the α-carboxylic acid group (~2) and pK2 for the α-amino group (~9-10). Ionizable side chains introduce a third pKa (pKR). These values are critical as they determine the charge state of the molecule at a given pH, which profoundly affects solubility, receptor binding, and membrane transport.

Data Presentation: pKa Values of Representative Non-Natural Amino Acids

| Non-Natural Amino Acid | Abbreviation | pK1 (α-COOH) | pK2 (α-NH3+) | pKR (Side Chain) |

| D-Alanine | D-Ala | ~2.34 | ~9.69 | - |

| β-Alanine | β-Ala | ~3.60 | ~10.19 | - |

| N-Methylglycine (Sarcosine) | Sar | ~2.23 | ~10.01 | - |

| 2-Aminoisobutyric Acid | Aib | ~2.31 | ~10.21 | - |

| Statine | Sta | ~3.50 | ~9.80 | - |

| Ornithine | Orn | ~2.17 | ~8.65 | ~10.76 |

| Norleucine | Nle | ~2.39 | ~9.76 | - |

Note: These are approximate values and can vary based on experimental conditions.

Experimental Protocol: pKa Determination by Acid-Base Titration

This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[8][9]

Materials:

-

0.1 M solution of the non-natural amino acid

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

pH meter with a combination electrode

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Pipette a known volume (e.g., 20 mL) of the 0.1 M amino acid solution into a beaker. If necessary, add a small amount of 0.1 M HCl to fully protonate the amino acid (bring the starting pH below 2.0).

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.

-

Titration: Record the initial pH. Begin adding the NaOH solution in small increments (e.g., 0.5 mL).[10] After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Data Collection: Continue the titration until the pH reaches approximately 12 to ensure all ionizable groups have been titrated.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence points, which are the points of steepest slope on the curve.

-

The pKa value for each ionizable group is the pH at the halfway point to each equivalence point. For a diprotic amino acid, pK1 is the pH at which half of the first equivalent of NaOH has been added, and pK2 is the pH at the midpoint between the first and second equivalence points.

-

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity or hydrophobicity.[11] It is defined as the logarithm of the ratio of the concentration of a compound in octanol (B41247) to its concentration in water at equilibrium. LogP is a critical predictor of a drug's absorption, bioavailability, and membrane permeability.[11][12] Non-natural amino acids with modified side chains can be used to fine-tune the LogP of a peptide.[13][14]

Data Presentation: LogP Values of Representative Non-Natural Amino Acids

| Non-Natural Amino Acid | Abbreviation | LogP (n-octanol/water) |

| Norleucine | Nle | -1.53 |

| Cyclohexylalanine | Cha | 1.63 |

| Phenylglycine | Phg | 0.30 |

| 4-Fluorophenylalanine | 4-F-Phe | 1.50 |

| 2-Naphthylalanine | 2-Nal | 2.59 |

| Statine | Sta | -0.65 |

| Homophenylalanine | Hfe | 1.79 |

Note: Values are for N-acetyl-O-methyl derivatives or similar forms to approximate the behavior within a peptide chain. Experimental conditions can cause variations.[14][15]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[11][12]

Materials:

-

n-Octanol (pre-saturated with water)

-

Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4), pre-saturated with n-octanol

-

The non-natural amino acid compound

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Solvent Preparation: Mix n-octanol and the aqueous buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the amino acid in the aqueous phase at a known concentration.

-

Partitioning:

-

Add a known volume of the aqueous amino acid solution and an equal volume of the saturated n-octanol to a separatory funnel or tube.

-

Seal the container and shake vigorously for a set period (e.g., 1-3 hours) to allow equilibrium to be reached.

-

-

Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation can be used to break it.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Measure the concentration of the amino acid in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

LogP = log10(P)

-

Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug development, aqueous solubility is paramount as it affects formulation and absorption. Amino acid solubility is highly dependent on pH and the polarity of its side chain.[16][17][18] Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point (pI).[19]

Data Presentation: Aqueous Solubility of Representative Non-Natural Amino Acids

| Non-Natural Amino Acid | Abbreviation | Aqueous Solubility ( g/100 mL at 25°C) |

| D-Alanine | D-Ala | 16.65 |

| β-Alanine | β-Ala | 52.5 |

| N-Methylglycine (Sarcosine) | Sar | 148.1 |

| 2-Aminoisobutyric Acid | Aib | 25.0 |

| 4-Aminobenzoic acid | 4-Abz | 0.59 |

| D-Cycloserine | D-Cys | 10.0 |

| Norleucine | Nle | 1.15 |

Note: Solubility is highly pH-dependent. These values are typically for neutral aqueous solutions.

Experimental Protocol: Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

The non-natural amino acid (solid form)

-

Buffer solution of desired pH (e.g., pH 7.4)

-

Small vials or tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for concentration measurement (e.g., HPLC, LC-MS)

Procedure:

-

Sample Addition: Add an excess amount of the solid amino acid to a vial containing a known volume of the buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand so the excess solid can settle.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample if necessary and measure the concentration of the dissolved amino acid using a calibrated analytical method.

-

Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Polar Surface Area (PSA)

Polar Surface Area (PSA) is defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule.[20][21] It is a key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.[20][22] Molecules with a PSA greater than 140 Ų generally exhibit poor cell membrane permeability.[20] PSA is typically calculated using software rather than measured experimentally. The most common method is Topological PSA (TPSA), which uses fragment-based contributions for rapid calculation.[21][23]

Data Presentation: Calculated TPSA of Representative Non-Natural Amino Acids

| Non-Natural Amino Acid | Abbreviation | TPSA (Ų) |

| Norleucine | Nle | 63.3 |

| Cyclohexylalanine | Cha | 63.3 |

| 4-Aminobenzoic acid | 4-Abz | 63.3 |

| Statine | Sta | 83.6 |

| Ornithine | Orn | 89.4 |

| Citrulline | Cit | 124.2 |

| Thyronine | Thn | 96.0 |

Note: TPSA is calculated based on the 2D structure and accounts for the polar atoms in the amino and carboxyl groups, as well as any polar atoms in the side chain.

Methodology: TPSA Calculation

The Topological Polar Surface Area (TPSA) is not determined by a wet-lab experiment but is calculated computationally. The method, developed by Ertl et al., relies on the summation of pre-calculated, tabulated surface contributions of polar fragments.[21][24]

Principle:

-

Fragmentation: The 2D structure of a molecule is broken down into its constituent polar fragments (atoms considering their environment).

-

Contribution Summation: Each fragment has a pre-assigned contribution to the total PSA. These contributions were derived by fitting to the 3D PSA values of thousands of known drugs.[21]

-

Calculation: The TPSA is the sum of all fragment contributions. This approach is extremely fast and correlates well with 3D PSA calculations, making it ideal for high-throughput screening of virtual libraries.[21][23]

Workflow for TPSA Calculation:

-

Input: Provide the 2D chemical structure of the non-natural amino acid (e.g., as a SMILES string or in a chemical drawing file format).

-

Software: Use computational chemistry software or online tools that have the TPSA algorithm implemented (e.g., Molinspiration, ChemDraw, RDKit).

-

Execution: The software identifies polar fragments (N, O atoms and attached hydrogens) and sums their tabulated contributions.

-

Output: The tool returns the TPSA value in square angstroms (Ų).

References

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural / Unusual Amino Acids [biosyn.com]

- 7. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 18. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 19. Amino acid - Wikipedia [en.wikipedia.org]

- 20. Polar surface area - Wikipedia [en.wikipedia.org]

- 21. Molecular Polar Surface Area PSA [molinspiration.com]

- 22. Polar Surface Area Analysis Services - CD ComputaBio [computabio.com]

- 23. grokipedia.com [grokipedia.com]

- 24. researchgate.net [researchgate.net]

Technical Guide: (2R,4S)-Boc-D-Pro(4-N3)-OH for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R,4S)-Boc-D-Pro(4-N3)-OH, a valuable synthetic building block for researchers in peptide synthesis, medicinal chemistry, and drug development. This document outlines its chemical properties, provides detailed experimental protocols for its application, and illustrates its utility in creating advanced biomolecular constructs.

Compound Data

This compound is a proline derivative functionalized with an azide (B81097) group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the amine. The azide moiety serves as a versatile handle for "click chemistry," a class of biocompatible and highly efficient chemical reactions.

| Property | Value | Reference |

| Chemical Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid | |

| Synonyms | This compound, (2R,4S)-N-Boc-4-azido-D-proline | |

| CAS Number | 132622-77-6 (for the dicyclohexylamine (B1670486) salt) | |

| Molecular Formula | C10H16N4O4 | |

| Molecular Weight | 256.26 g/mol |

Core Applications in Research and Development

The unique structure of this compound makes it a powerful tool for the synthesis of modified peptides and the construction of complex bioconjugates. The presence of the Boc group makes it fully compatible with Boc-based solid-phase peptide synthesis (Boc-SPPS). The azide group enables covalent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Key applications include:

-

Peptide Synthesis: Incorporation into peptide sequences to introduce a site-specific ligation handle.

-

Drug Development: A key component in the synthesis of antibody-drug conjugates (ADCs), where the azide can be used to attach cytotoxic payloads to a monoclonal antibody.

-

Bioconjugation: Facilitating the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery vehicles.

Experimental Protocols

Incorporation of this compound into a Peptide using Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

This compound and other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., HF or a low-HF alternative)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DMF for 2 minutes.

-

Repeat the neutralization step twice.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Boc deprotection (Step 2).

-

Wash the resin with DCM and methanol, then dry under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail to remove side-chain protecting groups and cleave the peptide from the resin.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide with cold ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide synthesized in the previous protocol.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

A copper-chelating ligand (e.g., THPTA)

-

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

-

Catalyst Preparation:

-

In a separate vial, prepare a stock solution of CuSO4.

-

In another vial, prepare a fresh stock solution of sodium ascorbate.

-

If using a ligand, pre-mix the CuSO4 solution with the ligand solution.

-

-

Reaction Initiation:

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4 (or CuSO4/ligand) solution.

-

-

Reaction Progression:

-

Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical method, such as LC-MS or RP-HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the resulting triazole-linked conjugate using a suitable method, such as RP-HPLC or size-exclusion chromatography.

-

Visualizations

A Comprehensive Technical Guide to the Safe Handling of Azido Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling guidelines for azido (B1232118) compounds. Azides are highly versatile and powerful chemical moieties, indispensable in fields ranging from synthetic chemistry, particularly in "click" chemistry, to pharmaceutical and materials science.[1][2] However, their high energy content and potential for explosive decomposition necessitate stringent safety protocols.[1][3] This document outlines the inherent hazards, provides clear risk assessment criteria, and details best practices for the safe handling, storage, and disposal of these energetic compounds.

Core Hazards of Azido Compounds

Azido compounds, both organic and inorganic, are characterized by their high nitrogen content and are considered energetic materials.[1] The primary hazards associated with them are:

-

Explosive Instability: Azides can decompose violently and explosively when subjected to external energy sources such as heat, shock, friction, or light.[2][3] The decomposition reaction releases a large amount of energy in the form of nitrogen gas.[4] Heavy metal azides, such as lead or copper azide (B81097), are particularly sensitive primary explosives that can detonate with minimal provocation.[4][5]

-

Acute Toxicity: The azide ion (N₃⁻) is acutely toxic, with a toxicity profile similar to that of cyanide.[3][6] It can be fatal if inhaled, ingested, or absorbed through the skin.[7] Exposure to even small amounts of sodium azide can cause symptoms such as dizziness, headache, rapid heart rate, and skin burns, while larger exposures can lead to convulsions, respiratory failure, and death.[1]

-

Formation of Hydrazoic Acid: In the presence of acids, azide salts react to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[8][9]

Risk Assessment and Stability of Organic Azides

Before synthesizing or handling any azido compound, a thorough risk assessment is mandatory. The stability of an organic azide is highly dependent on its molecular structure. Several empirical rules have been established to estimate the potential hazard.[2][10]

Key Structural Factors Influencing Stability:

-

Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability.[10]

-

Rule of Six: This rule suggests that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide, nitro, or diazo) to provide sufficient dilution and render it relatively safe to handle.[1][2]

-

Electronic and Structural Effects: Olefinic, aromatic, and carbonyl azides are generally less stable than aliphatic azides.[1] Electron-withdrawing groups can decrease thermal stability, while the presence of other energetic groups in the molecule significantly reduces overall stability.[10]

The following workflow provides a decision-making framework for assessing the risks associated with a given organic azide.

Table 1: Quantitative Guidelines for Organic Azide Stability

| Stability Metric | Guideline | Maximum Quantity/Conditions | Citation |

| (NC + NO) / NN Ratio | ≥ 3 | Considered relatively safe to isolate. | [1][8] |

| Carbon/Nitrogen (C/N) Ratio | < 1 | Should never be isolated. May be synthesized as a transient intermediate. | [1][8] |

| As transient intermediate: Limiting reagent, max 1 gram. | [1][8] | ||

| 1 < C/N < 3 | Can be synthesized and isolated with extreme caution. | [1][6][8] | |

| Store below room temperature, as ≤ 1M solution, max 5 grams. | [1][6][8] | ||

| ≥ 3 | Smallest organic azide that can be isolated and stored in pure form. | [1][6] | |

| Example: n-nonyl azide (C/N=3), up to 20 grams can be stored. | [1][6] | ||

| Rule of Six | ≥ 6 carbons per azide group | Renders the compound relatively safe for handling. | [1][2] |

Engineering Controls and Personal Protective Equipment (PPE)

Strict engineering controls are the primary line of defense when working with azido compounds.

-

Fume Hood: All manipulations of azides must be conducted in a certified chemical fume hood to protect against toxic vapors, particularly hydrazoic acid.[7][11]

-

Blast Shield: Experiments involving azides known or suspected to be explosive must be performed behind a blast shield, with the fume hood sash positioned as low as possible.[1][7][8]

-

Designated Area: Establish a designated area for azide work, clearly labeled with warning signs.[12]

Table 2: Required Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale | Citation |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required if a blast shield is not feasible. | Protects against splashes and potential explosions. | [7] |

| Hand Protection | Nitrile gloves (double-gloving is recommended). For highly toxic azides, Silver Shield® gloves under nitriles are advised. | Prevents skin absorption of toxic azide compounds. | |

| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects skin from contact with hazardous materials. | [12] |

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is crucial to prevent accidents.

General Handling Precautions:

-

Work on the smallest scale possible. [1]

-

Never work alone. [1]

-

Avoid friction and shock: Do not use ground glass joints, as friction can cause explosive decomposition.[8][11] Avoid scratching solid azides.[11][13]

-

Use compatible equipment: Use plastic, ceramic, or Teflon spatulas and equipment. NEVER use metal spatulas or instruments , as they can form highly sensitive and explosive heavy metal azides.[1][14]

-

Avoid heat: Do not heat azido compounds unless required by a well-vetted procedure. Never concentrate azide-containing solutions by rotary evaporation or distillation.[1][3][8]

-

Solvent Choice: NEVER use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides. These can react to form extremely unstable diazidomethane and triazidomethane.[1][2][6]

Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is a key technique for evaluating the thermal stability of azides by measuring the heat flow associated with their decomposition.

-

Objective: To determine the onset temperature of decomposition (Tonset), which is a critical indicator of thermal stability.[10]

-

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the azide (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: An exothermic peak on the DSC thermogram indicates decomposition. The Tonset is determined by finding the intersection of the tangent of the peak's leading edge with the baseline. A lower Tonset indicates lower thermal stability.

-

Table 3: Comparative Thermal Stability of Representative Organic Azides

| Compound Class | Example | Onset Decomposition Temp (Tonset) | Notes | Citation |

| Alkyl Azide | Ethyl Azide | ~225 °C | Generally more stable; stability decreases with electron-withdrawing groups. | [15] |

| Acyl Azide | Acetyl Azide | ~130 °C | Less stable due to the electron-withdrawing carbonyl group. | [15] |

| Sulfonyl Azide | Tosyl Azide | Varies, generally higher than many alkyl/aryl azides | Often used in diazo transfer reactions. | [10] |

Azide Decomposition Mechanism

The decomposition of an organic azide typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This process is the source of both the synthetic utility and the explosive hazard of azides.

Storage and Waste Disposal

Proper storage and disposal are critical to long-term safety.

Storage Guidelines:

-

Store azides in a cool, dry, dark place, preferably below room temperature (-18°C is often recommended for less stable azides).[1][2][6]

-

Store away from sources of heat, light, shock, and friction.[1]

-

Isolate from incompatible materials, especially acids, heavy metals and their salts, and halogenated compounds.[8][12]

-

Use plastic or amber plastic containers for storage.[2]

Waste Disposal Procedures:

-

NEVER pour azide solutions down the drain. Azides can react with lead or copper in plumbing to form extremely explosive metal azides.[5][7][12]

-

Collect all azide-containing waste (including dilute solutions, contaminated gloves, and paper towels) in a dedicated, clearly labeled, non-metallic waste container.[13][16]

-

Keep azide waste separate from acidic waste to prevent the formation of hydrazoic acid.[3][16]

-

Dispose of all azide waste through your institution's hazardous waste program.[7][17]

Protocol: Deactivation of Dilute Sodium Azide Solutions (<5%)

This procedure should only be performed by trained personnel in a chemical fume hood.

-

Objective: To chemically convert the azide into less hazardous nitrogen gas before disposal.

-

Methodology:

-

Place the dilute aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

With vigorous stirring, add a 20% aqueous solution of sodium nitrite (B80452) (use a ~40% excess relative to the sodium azide).[7]

-

Slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to pH paper. Crucial: The acid must be added after the nitrite to prevent the generation of toxic and explosive HN₃.[7]

-

A vigorous reaction will occur with the evolution of nitrogen oxides. Stir the mixture for several hours to ensure complete destruction of the azide.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before final disposal as hazardous waste.[7]

-

Emergency Procedures

Immediate and correct response to an azide-related emergency is vital.

By understanding the risks and rigorously adhering to the guidelines presented in this document, researchers can safely harness the powerful chemistry of azido compounds to advance their scientific and developmental goals.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. Azide - Wikipedia [en.wikipedia.org]

- 5. lni.wa.gov [lni.wa.gov]

- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. safety.duke.edu [safety.duke.edu]

- 13. uvic.ca [uvic.ca]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. researchgate.net [researchgate.net]

- 16. Article - Standard Operating Procedur... [policies.unc.edu]

- 17. drexel.edu [drexel.edu]

Methodological & Application

Application Notes and Protocols for the Incorporation of (2R,4S)-Boc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties, stability, and functionality. (2R,4S)-Boc-D-Pro(4-N3)-OH, a proline analog featuring an azide (B81097) moiety, is a valuable building block for the synthesis of modified peptides. The azide group serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various functionalities like imaging agents, PEG chains, or cytotoxic drugs.[1][2]

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Application Notes

The incorporation of this compound offers several strategic advantages in peptide design and drug development:

-

Bioorthogonal Conjugation: The primary application of the azido-proline moiety is to introduce a site for "click chemistry." This allows for the precise and efficient attachment of a wide range of molecules to the peptide under mild, biocompatible conditions.

-

Structural Modification: The stereochemistry and cyclic nature of this D-proline analog can be used to induce specific secondary structures, such as β-turns, in the peptide backbone. This can lead to peptides with constrained conformations, potentially increasing their binding affinity and stability.

-

Drug Development: The ability to attach payloads to a peptide via the azide handle is of significant interest in the development of antibody-drug conjugates (ADCs) and targeted peptide therapeutics.

Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures and are adapted for the incorporation of the sterically hindered this compound.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin for Boc-SPPS based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).

-

Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities. Swell the resin in DMF for at least 30 minutes before the first coupling step.

Protocol 2: N-α-Boc Deprotection

-

Pre-wash: Wash the resin-bound peptide with dichloromethane (B109758) (DCM).

-

Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.

-

Main Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3][4]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual acid.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the proline ring, a highly efficient coupling reagent is recommended. HATU is generally preferred over HBTU for faster and more complete reactions with less potential for side reactions.[5][6]

-

Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the solution and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[7] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 4: Capping of Unreacted Amines (Optional)

If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

-

Capping Solution: Prepare a solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 10:5:85 v/v/v).

-

Reaction: Add the capping solution to the peptide-resin and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 5: Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. The azide group is generally stable to standard TFA cleavage conditions.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[8] For sequences without sensitive residues, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) can be used.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Data Presentation

| Parameter | Recommended Condition | Reference |

| Resin | Merrifield, PAM, MBHA | [3] |

| Boc Deprotection | 50% TFA in DCM, 20-30 min | [3][4] |

| Coupling Reagent | HATU/DIEA | [5][6] |

| Amino Acid Equivalents | 2-4 | |

| Coupling Time | 1-2 hours | |

| Monitoring | Kaiser Test | [7] |

| Cleavage Cocktail | Reagent K or TFA/TIS/H2O | [8] |

| Cleavage Time | 2-3 hours | [8] |

Visualizations

Caption: General workflow for incorporating this compound in SPPS.

Caption: Key steps in the coupling of this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2R,4S)-Boc-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing (2R,4S)-Boc-D-Pro(4-N3)-OH. This "click chemistry" reaction is a highly efficient and versatile method for the formation of a stable 1,2,3-triazole linkage, widely employed in bioconjugation, drug discovery, and materials science.[][2][3]

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[4] The bio-orthogonality of the azide (B81097) and terminal alkyne functional groups ensures that the reaction proceeds with high specificity, minimizing side products.[4][5]

Applications

The triazole ring formed via the CuAAC reaction can act as a stable isostere for an amide bond, which can enhance the metabolic stability of peptides.[6] This makes the CuAAC reaction with azido-proline derivatives like this compound particularly valuable for:

-

Peptide Synthesis and Modification: Incorporation of the azido-proline moiety allows for precise post-synthetic modification of peptides.[7]

-

Bioconjugation: Linking peptides or small molecules containing the azido-proline to other molecules functionalized with an alkyne group for applications in diagnostics and therapeutics.[8][9]

-

Drug Development: The triazole linkage can be a key structural component in novel therapeutic agents.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions, based on literature for similar substrates. Yields are generally high, often quantitative or near-quantitative.[8]

| Parameter | Typical Range | Notes |

| Yield | 84% - 97% | Highly dependent on substrate purity and reaction conditions.[6] |

| Reaction Time | 30 min - 4 hours | Can be influenced by reactant concentrations and temperature.[4] |